3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its trifluoromethyl group and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between hydrazine and a β-diketone or β-ketoester.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Methylation: The methylation step involves the addition of a methyl group to the pyrazole ring, often using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at the trifluoromethyl group or the pyrazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or organometallic reagents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Halogenated derivatives, alkylated compounds, and other substituted products.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets.
Medicine: In the medical field, 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for treating diseases such as cancer and inflammation.
Industry: The compound is also used in the development of advanced materials and chemical sensors. Its unique properties make it suitable for applications in various industrial processes.
Mechanism of Action
The mechanism by which 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
3-Methyl-1-(3-trifluoromethylphenyl)-1H-pyrazole-4-carboxylic acid
N-Methyl-1-[3-(trifluoromethyl)phenyl]methanamine
Uniqueness: 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde stands out due to its specific structural features, such as the presence of both the trifluoromethyl group and the formyl group. These features contribute to its unique reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
1152931-55-9 |
---|---|
Molecular Formula |
C12H9F3N2O |
Molecular Weight |
254.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.